molecular formula C13H19ClN2O2 B3032189 (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride CAS No. 1217781-62-8

(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride

Cat. No. B3032189
CAS RN: 1217781-62-8
M. Wt: 270.75
InChI Key: ODSBVOIXQVBLEU-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is a compound of significant interest in the field of organic chemistry due to its presence in many natural products and pharmaceutical drugs. It is known for its broad range of biological activities and serves as a valuable structural unit in medicinal chemistry .

Synthesis Analysis

The synthesis of enantioenriched 3-aminopiperidine derivatives, including (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride, can be achieved through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. This method is atom-economical and provides a route to both enantiomers of the 3-aminopiperidine moiety with high yields and enantiomeric excesses . Additionally, a chromatography-free stereoselective synthesis of (R)-3-benzylpiperidine has been described, which involves aza-Michael addition reactions followed by spontaneous lactamization, yielding piperidin-2-ones that can be used as intermediates for further synthesis .

Molecular Structure Analysis

The molecular structure of (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring. The stereochemistry of the compound is crucial for its biological activity, and the synthesis methods mentioned ensure the selective production of the desired enantiomer .

Chemical Reactions Analysis

The chemical reactivity of (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride involves its participation in various reactions, such as the Mitsunobu reaction, which can be used to obtain different isomers of piperidine derivatives . The compound's reactivity is also influenced by the presence of the benzyl group, which can undergo further transformations, expanding the compound's utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride are influenced by its molecular structure. The presence of the benzyl group and the piperidine ring contributes to its solubility, stability, and reactivity. These properties are essential for the compound's application in the synthesis of bioactive peptides and new chemical entities, as well as for its potential use in pharmaceuticals .

Scientific Research Applications

Synthesis Techniques

(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride and its derivatives have been synthesized through various chemical processes. For instance, (R)-3-aminopiperidine dihydrochloride, a related compound, was synthesized using chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). Another study describes the asymmetric synthesis of 3,4-syn- and 3,4-anti-3-substituted-4-aminopiperidin-2-ones, showcasing the potential for producing complex molecules that include the piperidine structure (S. Davies et al., 2012).

Structural Studies and Characterization

Research into organotin(IV) dithiocarboxylates involving 4-benzylpiperidine-1-carbodithioate ligand (a compound structurally related to (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride) highlighted the importance of structural characterization. These compounds displayed various molecular arrangements such as trimeric, dimeric, and supramolecular structures, and their biological activities were also investigated (ZIA-UR-REHMAN et al., 2009).

Chemical Transformations and Utility

The compound and its analogs have been utilized in several chemical transformations. For example, a study described the efficient synthesis of enantioenriched 3-aminopiperidine derivatives using rhodium-catalyzed asymmetric hydrogenation, highlighting the compound's importance as a structural unit in numerous natural products and pharmaceutical drugs (Titouan Royal et al., 2016). Another study focused on the kinetic resolution of 3-aminopiperidine derivatives, indicating the significant impact of protecting groups on reaction rates and enantioselectivity (M. Höhne et al., 2008).

Safety and Hazards

“®-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride” is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

benzyl (3R)-3-aminopiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSBVOIXQVBLEU-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674219
Record name Benzyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride

CAS RN

1217781-62-8
Record name Benzyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride
Reactant of Route 2
(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.